molecular formula C13H14N2O2 B13796482 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one CAS No. 74037-29-9

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one

Cat. No.: B13796482
CAS No.: 74037-29-9
M. Wt: 230.26 g/mol
InChI Key: CCHFYVPQOPJMFC-UHFFFAOYSA-N
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Description

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazoline ring substituted with a formyl group at the 4-position, a phenyl group at the 1-position, and a propyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one typically involves the cyclization of α, β-unsaturated ketones with hydrazine derivatives. One common method starts with the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde. The resulting chalcones are then treated with hydrazine hydrate in hot formic acid to yield N-formyl pyrazoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: 4-Carboxy-1-phenyl-3-propyl-2-pyrazolin-5-one.

    Reduction: 4-Hydroxymethyl-1-phenyl-3-propyl-2-pyrazolin-5-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyrazoline ring can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Uniqueness: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group at the 4-position allows for unique reactivity compared to other pyrazoline derivatives.

Properties

CAS No.

74037-29-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-oxo-1-phenyl-3-propyl-4H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O2/c1-2-6-12-11(9-16)13(17)15(14-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3

InChI Key

CCHFYVPQOPJMFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1C=O)C2=CC=CC=C2

Origin of Product

United States

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